molecular formula C15H15N3O3 B2365399 4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid CAS No. 845633-47-8

4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid

Cat. No. B2365399
M. Wt: 285.303
InChI Key: IQPRWRGWKFQUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid” belongs to a class of organic compounds known as hippuric acids . It’s a derivative of pyrrolo[2,3-d]pyrimidine, a nitrogen-containing heterocyclic compound . This compound has been synthesized and studied for its potential as a multi-targeted kinase inhibitor .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic system consisting of a pyrrole ring fused with a pyrimidine ring . The exact molecular structure analysis would require more specific data such as X-ray crystallography or NMR spectroscopy, which is not available in the current resources.

Scientific Research Applications

Synthesis and Properties of Pyrimidine Derivatives

Pyrimidines and their derivatives have been extensively studied for their varied biological activities and applications in medicinal chemistry. The synthesis of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines has been explored, indicating their potential in developing compounds with desired biological activities by modifying the sulfur atom's position. These modifications can lead to changes in the electronic spectra and potentially alter the compounds' biological profiles (Zadorozhny et al., 2010).

Applications in Agriculture

Some pyrimidine derivatives have found applications in agriculture as novel herbicides. For instance, pyriftalid, a pyrimidine derivative, has been developed as a grass herbicide for use in rice, showcasing the chemical family's utility in pest management (Lüthy et al., 2001).

Molecular Structure and Interaction Studies

The study of pyrimidine derivatives also extends to understanding their molecular structures and interactions, such as hydrogen bonding, which is crucial for their targeted drug action. Crystallization experiments with pyrimidine and benzoic acid mixtures have yielded insights into different tautomeric forms and their potential effects on drug design and molecular recognition processes (Rajam et al., 2017).

Antimicrobial and Insecticidal Applications

Pyrimidine-linked compounds have been evaluated for their insecticidal and antibacterial potential, indicating their role in developing new treatments for pest control and microbial infections. This underscores the versatility of pyrimidine derivatives in various scientific applications, including the development of compounds with potential antimicrobial properties (Deohate & Palaspagar, 2020).

Future Directions

The future directions for this compound could involve further exploration of its potential as a multi-targeted kinase inhibitor . More research could be conducted to understand its synthesis, mechanism of action, and potential applications in medicine.

properties

IUPAC Name

4-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-9-17-13-10-5-2-3-6-11(10)21-14(13)15(18-9)16-8-4-7-12(19)20/h2-3,5-6H,4,7-8H2,1H3,(H,19,20)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPRWRGWKFQUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)NCCCC(=O)O)OC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid

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